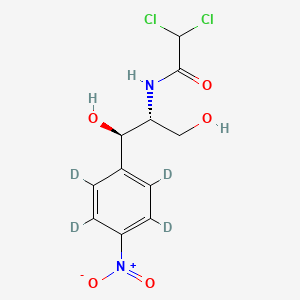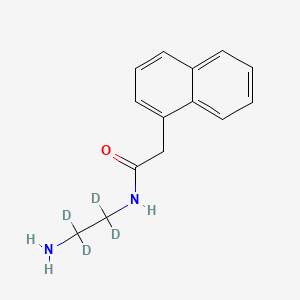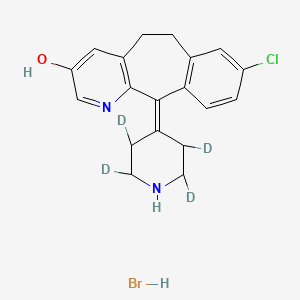
CDK7 inhibitor B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK7-IN-20 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Elevated levels of CDK7 have been associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK7-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of CDK7-IN-20 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
CDK7-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
CDK7-IN-20 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical reactions.
Biology: Helps in understanding the biological functions of CDK7 and its role in cell cycle regulation.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers with elevated CDK7 levels.
Industry: Used in the development of new pharmaceuticals targeting CDK7
Mechanism of Action
CDK7-IN-20 exerts its effects by inhibiting the activity of CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which is essential for the activation of other CDKs involved in cell cycle progression. By inhibiting CDK7, CDK7-IN-20 disrupts the phosphorylation of RNA polymerase II, thereby affecting transcription initiation and cell cycle progression .
Comparison with Similar Compounds
CDK7-IN-20 is compared with other CDK7 inhibitors such as:
ICEC0942 (CT7001): A pyrazolopyrimidine derivative with high selectivity for CDK7.
SY-1365: A selective CDK7 inhibitor with demonstrated efficacy in preclinical studies.
SY-5609: Another selective CDK7 inhibitor currently in clinical trials
CDK7-IN-20 is unique due to its specific molecular structure, which provides high selectivity and potency against CDK7 compared to other inhibitors .
Properties
Molecular Formula |
C30H26N6O3 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[5-[5-[[(2S)-2-hydroxy-2-phenylethyl]amino]pyridin-3-yl]-1H-indazol-3-yl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C30H26N6O3/c1-2-28(38)33-23-11-8-20(9-12-23)30(39)34-29-25-15-21(10-13-26(25)35-36-29)22-14-24(17-31-16-22)32-18-27(37)19-6-4-3-5-7-19/h2-17,27,32,37H,1,18H2,(H,33,38)(H2,34,35,36,39)/t27-/m1/s1 |
InChI Key |
VSTRBHWJZOVRDC-HHHXNRCGSA-N |
Isomeric SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NC[C@H](C5=CC=CC=C5)O |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)C4=CC(=CN=C4)NCC(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)


![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)








